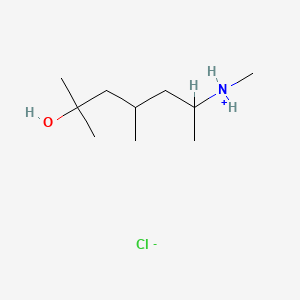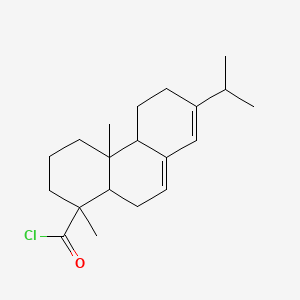
Abieta-7,13-dien-18-oyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Abieta-7,13-dien-18-oyl chloride is a chemical compound with the molecular formula C20H29ClO It is a derivative of abietic acid, a naturally occurring resin acid found in coniferous trees
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Abieta-7,13-dien-18-oyl chloride typically involves the chlorination of abietic acid or its derivatives. One common method is the reaction of abietic acid with thionyl chloride (SOCl2) under reflux conditions. This reaction converts the carboxylic acid group of abietic acid into an acyl chloride group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Abieta-7,13-dien-18-oyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form abietic acid and hydrochloric acid.
Reduction: The compound can be reduced to form abietic alcohol derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the initial chlorination of abietic acid.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Water: For hydrolysis reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
Amides, Esters, and Thioesters: Formed from substitution reactions.
Abietic Acid: Formed from hydrolysis.
Abietic Alcohol Derivatives: Formed from reduction reactions.
Scientific Research Applications
Abieta-7,13-dien-18-oyl chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of resins, adhesives, and coatings due to its chemical properties.
Mechanism of Action
The mechanism of action of Abieta-7,13-dien-18-oyl chloride involves its reactivity with nucleophiles and its ability to form various derivatives. The acyl chloride group is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
Similar Compounds
Abieta-7,13-dien-18-ol: A related compound with a hydroxyl group instead of an acyl chloride group.
Abietic Acid: The parent compound from which Abieta-7,13-dien-18-oyl chloride is derived.
Abietadienol: Another derivative of abietic acid with different functional groups.
Uniqueness
This compound is unique due to its acyl chloride functional group, which imparts distinct reactivity compared to its parent compound and other derivatives. This reactivity makes it a valuable intermediate in organic synthesis and various industrial applications.
Properties
CAS No. |
56151-64-5 |
|---|---|
Molecular Formula |
C20H29ClO |
Molecular Weight |
320.9 g/mol |
IUPAC Name |
1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carbonyl chloride |
InChI |
InChI=1S/C20H29ClO/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h7,12-13,16-17H,5-6,8-11H2,1-4H3 |
InChI Key |
DUUZGQPIIHHAPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


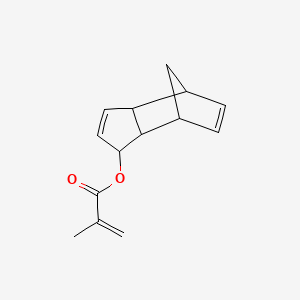

![(4R,5R)-5-Methyl-4-phenyl-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B13769438.png)
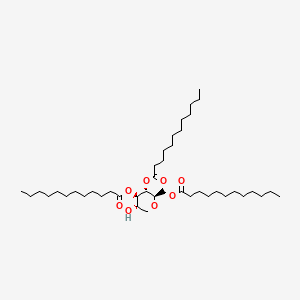
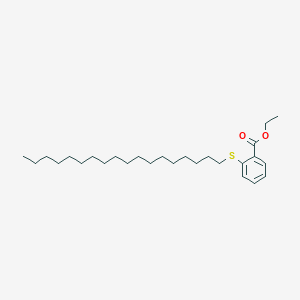
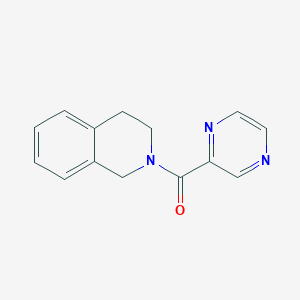
![2-[5-[(3-chlorophenyl)carbamoyloxy]-1H-indol-3-yl]ethylazanium chloride](/img/structure/B13769468.png)
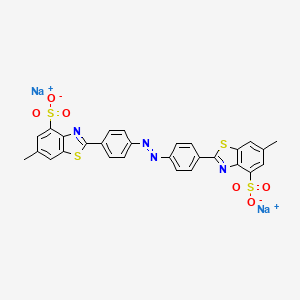
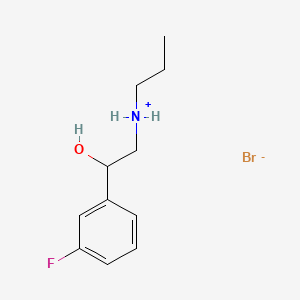
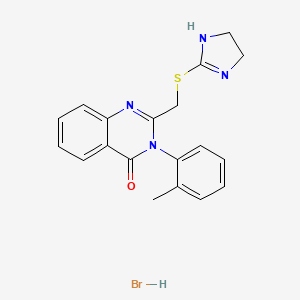
![[3-[(3-Nitrophenyl)carbamoyl]naphthalen-2-yl] acetate](/img/structure/B13769490.png)
![2-Naphthalenesulfonic acid, 7-amino-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B13769492.png)
